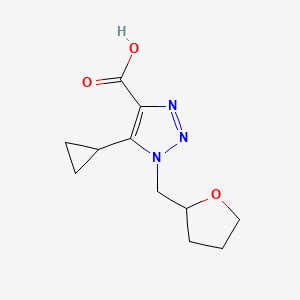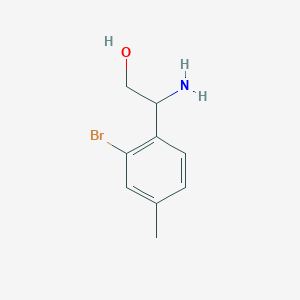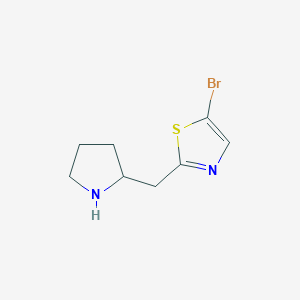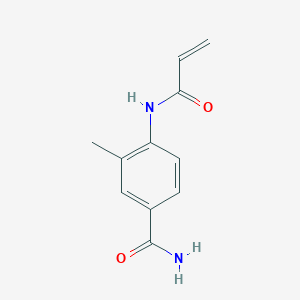
4-Acrylamido-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acrylamido-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acrylamide group attached to a benzamide structure with a methyl substitution on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acrylamido-3-methylbenzamide typically involves the reaction of 4-acrylamidobenzoic acid with methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
化学反応の分析
Types of Reactions
4-Acrylamido-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Acrylamido-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals
作用機序
The mechanism of action of 4-Acrylamido-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. The compound’s acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .
類似化合物との比較
Similar Compounds
4-Acrylamido-N-(pyridazin-3-yl)benzamide: Similar structure with a pyridazine ring.
N,N-Diethyl-3-methylbenzamide (DEET): Commonly used insect repellent with a similar benzamide structure.
Uniqueness
4-Acrylamido-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both acrylamide and benzamide functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-methyl-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-3-10(14)13-9-5-4-8(11(12)15)6-7(9)2/h3-6H,1H2,2H3,(H2,12,15)(H,13,14) |
InChIキー |
OQVLWENEOVKTCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


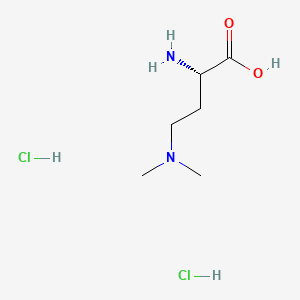
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
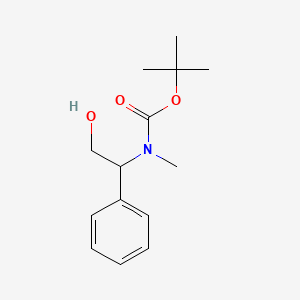


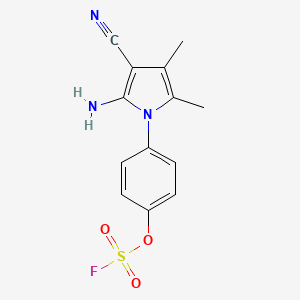

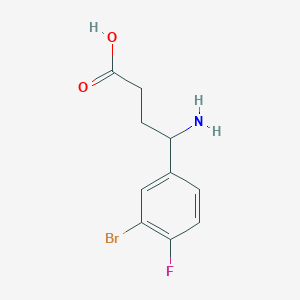
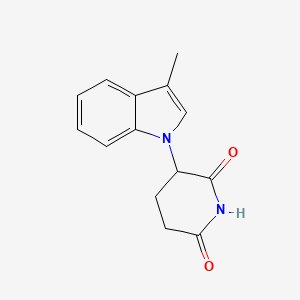
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
